2-Methyl-2-(4-methylcyclohexyl)propanal
Description
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methyl-2-(4-methylcyclohexyl)propanal |
InChI |
InChI=1S/C11H20O/c1-9-4-6-10(7-5-9)11(2,3)8-12/h8-10H,4-7H2,1-3H3 |
InChI Key |
BVBNVDABCQMKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C)(C)C=O |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction for Cyclohexyl Substituted Ketone
The core of the synthesis involves preparing a cyclohexyl-substituted ketone intermediate via Grignard reagent:
- Starting Material: Halogenated cyclohexyl derivatives (e.g., 4-bromocyclohexyl compounds)
- Reaction Conditions:
- Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether, as these stabilize the Grignard reagent
- Temperature: Typically between 0°C and 50°C to control reactivity
- Reagent: Magnesium turnings reacted with the halogenated cyclohexyl compound to generate the Grignard reagent
Cyclohexyl halide + Mg → Cyclohexyl magnesium halide (Grignard reagent)
- Addition to Acetone: The Grignard reagent is then reacted with acetone to produce a tertiary alcohol, specifically 4-methylcyclohexylmethyl derivatives.
- Temperature: 0°C to 30°C
- Solvent: Same as above or alcohols like ethanol/methanol
- Outcome: Formation of 4-methylcyclohexylmethanol intermediates
Acetylation to Form Ester Derivatives
The alcohol intermediate undergoes acetylation to improve stability and facilitate subsequent oxidation:
- Reagents: Acetic anhydride or acetyl chloride
- Catalyst: Pyridine or triethylamine
- Conditions:
- Temperature: Usually between 0°C and 150°C
- Solvent: Acetylation can proceed in the absence of solvent or in inert solvents such as dichloromethane
4-methylcyclohexylmethanol + Acetyl chloride/anhydride → Acetate ester
This step yields 4-methylcyclohexylmethyl acetate , which is more amenable to oxidation.
Oxidation to Aldehyde
The key step involves oxidizing the methyl group attached to the cyclohexyl ring to form the aldehyde:
- Method: Catalytic oxidation or selective oxidation using reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation
- Conditions:
- Temperature: Typically room temperature or slightly elevated
- Solvent: Dichloromethane or similar inert solvents
- Outcome: Formation of This compound
Alternatively, oxidative cleavage of the acetate can be achieved via controlled ozonolysis or other mild oxidants to yield the aldehyde.
Supporting Data and Reaction Conditions
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1. Grignard formation | Mg, halogenated cyclohexyl | THF or diethyl ether | 0°C – 50°C | Anhydrous conditions essential |
| 2. Addition to acetone | Acetone | Same as above | 0°C – 30°C | Controlled addition to prevent side reactions |
| 3. Acetylation | Acetic anhydride or acetyl chloride | Dichloromethane or no solvent | 0°C – 150°C | Catalyzed by pyridine or triethylamine |
| 4. Oxidation | PCC, Swern, or ozonolysis | Dichloromethane | Room temp | Selective oxidation to aldehyde |
Notes on Reaction Optimization and Purification
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical for high yield and purity.
- Purification typically involves distillation or chromatography to isolate the aldehyde.
- Reaction monitoring via gas chromatography (GC) or NMR spectroscopy ensures the completion and purity of intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methylcyclohexyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-2-(4-methylcyclohexyl)propanoic acid.
Reduction: 2-Methyl-2-(4-methylcyclohexyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(4-methylcyclohexyl)propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methylcyclohexyl)propanal involves its interaction with nucleophiles due to the electrophilic nature of the carbonyl carbon. This interaction can lead to the formation of various products depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparison
The following table summarizes key structural and functional differences between 2-methyl-2-(4-methylcyclohexyl)propanal and related compounds:
Key Observations :
- Aldehyde vs. Carbamate : Unlike aldicarb and aldoxycarb, which are oxime carbamates, this compound retains a free aldehyde group, likely reducing its reactivity and toxicity compared to carbamate pesticides.
- Substituent Effects : The bulky 4-methylcyclohexyl group in the target compound contrasts with the methylthio/sulfonyl groups in aldicarb/aldoxycarb. This structural difference may influence volatility, solubility, and bioactivity.
Aldicarb and Aldoxycarb :
- Use : Broad-spectrum insecticides/nematicides .
- Regulatory Status : Aldicarb is banned in many regions due to acute toxicity (WHO Class Ia) and environmental risks . Aldoxycarb, its sulfone derivative, shares similar pesticidal activity but with altered metabolic persistence .
Hypothetical this compound :
- Potential Use: Likely non-pesticidal. The cyclohexyl group aligns with fragrance ingredients (e.g., describes a floral/fruity ether derivative), suggesting applications in perfumery or flavoring.
2-(4-Hydroxycyclohexyl)-2-methylpropanoic Acid :
Toxicity and Environmental Impact
Biological Activity
2-Methyl-2-(4-methylcyclohexyl)propanal is an organic compound classified as an aldehyde, characterized by a branched propanal structure and a cyclohexyl substituent. Its molecular formula is C11H20O, indicating the presence of 11 carbon atoms, 20 hydrogen atoms, and one oxygen atom. This compound has garnered interest primarily for its potential applications in the fragrance and flavor industries due to its pleasant aroma profile. However, research into its biological activity is limited, necessitating further exploration into its interactions with biological systems.
Chemical Structure and Properties
The unique structure of this compound contributes to its chemical reactivity and potential biological activity. The presence of the aldehyde functional group allows for interactions with nucleophilic sites on proteins, which may lead to various biological effects.
Key Structural Features:
- Molecular Formula: C11H20O
- Functional Group: Aldehyde
- Substituents: 4-methylcyclohexyl group
Biological Activity
Research into the biological activity of this compound suggests potential interactions with various biological systems. Although direct studies on this specific compound are scarce, related compounds have shown promising results in several areas:
- Antimicrobial Properties: Compounds with similar structures have been studied for their antimicrobial effects, indicating that this compound could exhibit similar properties.
- Anti-inflammatory Effects: Aldehydes are often investigated for their anti-inflammatory potential, suggesting that this compound may also warrant investigation in this area.
The mechanism of action for this compound is hypothesized to involve the formation of covalent bonds with nucleophilic sites on proteins. This interaction could modulate protein function and influence various biological pathways.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key structural features and reported biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Branched propanal with cyclohexyl group | Potential antimicrobial and anti-inflammatory properties |
| 3-Methylcyclohexanecarboxaldehyde | Cyclohexane ring with carboxylic acid | Moderate antimicrobial activity |
| 2-Methylpropanal | Simple branched aldehyde | Limited biological studies available |
Q & A
Basic: What are the typical synthetic routes for 2-Methyl-2-(4-methylcyclohexyl)propanal, and how are reaction conditions optimized?
The synthesis of aldehydes with bulky substituents, such as this compound, often involves nucleophilic addition or substitution. For structurally similar aldehydes (e.g., sulfanyl-substituted analogs), base-catalyzed reactions (e.g., NaOH or K₂CO₃) are used to facilitate aldehyde formation . Industrial scale-up may employ continuous flow reactors to enhance yield and purity by precisely controlling temperature and pressure . Optimization typically involves adjusting solvent polarity, reaction time, and catalyst loading.
Advanced: What challenges arise in controlling stereochemistry during the synthesis of this compound, and how are they addressed?
Bulky cyclohexyl groups can lead to steric hindrance, complicating stereochemical control. Techniques like chiral auxiliaries or asymmetric catalysis may be required. For example, in carbamate derivatives with cyclohexyl motifs, stereoselective synthesis is achieved using enantiomerically pure starting materials or catalysts (e.g., Lewis acids) . Advanced characterization tools, such as X-ray crystallography, validate stereochemical outcomes .
Basic: Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm aldehyde proton (δ 9-10 ppm) and cyclohexyl substituent integration .
- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
- FT-IR : To identify aldehyde C=O stretches (~1720 cm⁻¹) .
- X-ray Crystallography : Resolves 3D structure and substituent geometry, as demonstrated in carbamate analogs .
Advanced: How can structural isomers or conformers of this compound be distinguished during analysis?
Cyclohexyl substituents may adopt chair or boat conformations, complicating analysis. Dynamic NMR can detect conformational exchange, while computational modeling (DFT) predicts stable conformers . For example, disorder in X-ray structures of similar compounds (e.g., 2-(4-Methylcyclohex-3-enyl) derivatives) is resolved using occupancy refinement and puckering parameter calculations .
Basic: What methods are used to assess the biological activity of this compound?
- In Vitro Enzyme Assays : Aldehydes often inhibit enzymes via covalent bond formation (e.g., with cysteine residues). Activity is measured using spectrophotometric or fluorometric kinetic assays .
- Antimicrobial Screening : Disk diffusion or microdilution assays determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
Advanced: How does the 4-methylcyclohexyl group influence the compound’s redox behavior and interaction with biological targets?
The electron-donating methyl group on the cyclohexyl ring may stabilize radical intermediates or modulate redox potential. For sulfur-containing analogs, sulfanyl groups participate in redox cycling, affecting cellular glutathione levels . Molecular docking studies (e.g., AutoDock) can predict binding modes to enzymes like cytochrome P450, guided by structural data from related carbamates .
Basic: What are the stability considerations for this compound under storage and experimental conditions?
Aldehydes are prone to oxidation and polymerization. Storage under inert gas (N₂/Ar) at low temperatures (-20°C) with stabilizers (e.g., BHT) is recommended. Stability in aqueous buffers depends on pH; neutral to slightly acidic conditions minimize aldol condensation .
Advanced: How are degradation pathways of this compound studied in environmental matrices?
Advanced LC-MS/MS or GC-MS identifies degradation products (e.g., carboxylic acids from oxidation). Isotope-labeling (e.g., ¹⁴C) tracks degradation kinetics in soil/water systems. For pesticidal analogs, hydrolysis and photolysis rates are modeled using EPA EPISuite .
Basic: What computational tools are used to predict the physicochemical properties of this compound?
- LogP Prediction : Tools like ChemAxon or ACD/Labs estimate lipophilicity, critical for bioavailability .
- pKa Estimation : SPARC or MarvinSuite predicts aldehyde proton acidity .
- Molecular Dynamics (MD) : Simulates solubility and membrane permeability .
Advanced: How can data contradictions in reported biological activities be resolved?
Contradictions (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., buffer pH, cell lines). Meta-analysis using platforms like Review Manager standardizes data, while orthogonal assays (e.g., SPR vs. enzymatic activity) validate mechanisms .
Basic: What safety protocols are recommended for handling this compound?
Use PPE (gloves, goggles) and work in a fume hood. Aldehydes are irritants; monitor airborne levels with OSHA-approved sensors. Waste disposal follows EPA guidelines for halogenated organics .
Advanced: How do structural modifications (e.g., substituting the cyclohexyl group) alter the compound’s bioactivity?
Comparative studies with analogs (e.g., 4-chloro or 4-fluoro cyclohexyl derivatives) reveal substituent effects. QSAR models correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends . For carbamates, bulky substituents enhance target selectivity but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
